molecular formula C13H18N2O3 B12477240 N'-(2-cyclohexylacetyl)furan-2-carbohydrazide

N'-(2-cyclohexylacetyl)furan-2-carbohydrazide

Cat. No.: B12477240
M. Wt: 250.29 g/mol
InChI Key: RYRRPLVWEDKUHL-UHFFFAOYSA-N
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Description

N’-(2-cyclohexylacetyl)furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a furan ring, a cyclohexyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-cyclohexylacetyl)furan-2-carbohydrazide typically involves the reaction of furan-2-carbohydrazide with 2-cyclohexylacetyl chloride. The reaction is carried out in an organic solvent such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for N’-(2-cyclohexylacetyl)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyclohexylacetyl)furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-(2-cyclohexylacetyl)furan-2-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(2-cyclohexylacetyl)furan-2-carbohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-cyclohexylacetyl)furan-2-carbohydrazide is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

N'-(2-cyclohexylacetyl)furan-2-carbohydrazide

InChI

InChI=1S/C13H18N2O3/c16-12(9-10-5-2-1-3-6-10)14-15-13(17)11-7-4-8-18-11/h4,7-8,10H,1-3,5-6,9H2,(H,14,16)(H,15,17)

InChI Key

RYRRPLVWEDKUHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC(=O)NNC(=O)C2=CC=CO2

Origin of Product

United States

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